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molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B049030
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
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Patent
US04723002

Procedure details

69 g (3 mmol) of sodium were dissolved in 5 l of methanol. Subsequently 425.3 g (3 mol) of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one was added and stirred at 30° C. until a clear solution was obtained. 595 g (3.5 mol) of benzyl bromide was then added and stirred for 1 hour under reflux. The warm, dark colored solution was poured into 15 l of ice water. The product crystallized immediately. The crystals were collected and washed first with 8 l of water and then twice with 2.5 l of ether. The product was left to stand overnight and finally dried at 50° C. for 16 hours. Yield: 646 g.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
425.3 g
Type
reactant
Reaction Step Two
Quantity
595 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
15 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[C:4](=[O:11])[CH:5]=[C:6]([CH2:9][OH:10])[O:7][CH:8]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[OH:10][CH2:9][C:6]1[O:7][CH:8]=[C:3]([O:2][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4](=[O:11])[CH:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
[Na]
Name
Quantity
5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
425.3 g
Type
reactant
Smiles
OC=1C(C=C(OC1)CO)=O
Step Three
Name
Quantity
595 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice water
Quantity
15 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The product crystallized immediately
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed first with 8 l of water
WAIT
Type
WAIT
Details
The product was left
CUSTOM
Type
CUSTOM
Details
finally dried at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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